An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3,4-diamino-N,N-dimethylbenzenesulfonamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-diamino-N,N-dimethylbenzenesulfonamide (CAS Number: 57824-30-3), a versatile aromatic diamine with significant potential in synthetic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed examination of its synthesis, outlines its key applications, particularly as a precursor to pharmacologically active benzimidazoles, and summarizes critical safety and handling information. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction
3,4-diamino-N,N-dimethylbenzenesulfonamide is an organic compound featuring an ortho-phenylenediamine moiety functionalized with a dimethylsulfonamide group. The presence of two adjacent amino groups makes it a valuable precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. The benzimidazole scaffold is a core structural component in a wide array of pharmaceuticals, including anthelmintics like albendazole, proton pump inhibitors, and anticancer agents.[1] The dimethylsulfonamide group can influence the physicochemical properties of the parent molecule and its derivatives, potentially impacting solubility, bioavailability, and metabolic stability. This guide aims to consolidate the available technical information on 3,4-diamino-N,N-dimethylbenzenesulfonamide to facilitate its effective use in research and development.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 57824-30-3 | [2][3] |
| Molecular Formula | C₈H₁₃N₃O₂S | [2][4][5] |
| Molecular Weight | 215.27 g/mol | [2][5] |
| IUPAC Name | 3,4-diamino-N,N-dimethylbenzenesulfonamide | [4] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents like DMSO and DMF. |
Synthesis of 3,4-diamino-N,N-dimethylbenzenesulfonamide
The synthesis of 3,4-diamino-N,N-dimethylbenzenesulfonamide typically proceeds through the reduction of a corresponding nitro-amino precursor, specifically 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide. This transformation is a common and effective method for the preparation of ortho-phenylenediamines. The most prevalent method for this reduction is catalytic hydrogenation.[6]
General Synthetic Pathway: Catalytic Hydrogenation
The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. The nitro group is selectively reduced to an amine under these conditions, leaving the existing amino and sulfonamide groups intact.
Caption: General reaction scheme for the synthesis of 3,4-diamino-N,N-dimethylbenzenesulfonamide.
Experimental Protocol (Proposed)
While a specific protocol for 3,4-diamino-N,N-dimethylbenzenesulfonamide is not extensively detailed in the literature, a general procedure based on the reduction of related nitroanilines can be proposed:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 3-amino-4-nitro-N,N-dimethylbenzenesulfonamide in an appropriate solvent, such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 5-10% palladium on carbon (typically 1-5 mol% of the substrate).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3,4-diamino-N,N-dimethylbenzenesulfonamide. The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The primary utility of 3,4-diamino-N,N-dimethylbenzenesulfonamide in drug discovery stems from its role as a precursor to benzimidazoles. The vicinal diamino functionality readily undergoes condensation reactions with various electrophiles to form the imidazole ring fused to the benzene ring.
Synthesis of Benzimidazoles
The reaction of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely used method for the synthesis of 2-substituted benzimidazoles.[7][8]
Caption: Pathway for benzimidazole synthesis from 3,4-diamino-N,N-dimethylbenzenesulfonamide.
This reaction can be catalyzed by acids and may proceed through a Schiff base intermediate, which then undergoes cyclization and oxidation (often aerobic) to form the aromatic benzimidazole ring system.[7] The nature of the 'R' group from the aldehyde or carboxylic acid directly translates to the substituent at the 2-position of the resulting benzimidazole, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Relevance to Albendazole and its Analogues
A prominent example of a benzimidazole-based drug is albendazole, a broad-spectrum anthelmintic.[9] The core of albendazole is a 2-(alkylthio)benzimidazole moiety. While the direct synthesis of albendazole utilizes a different substituted ortho-phenylenediamine, 3,4-diamino-N,N-dimethylbenzenesulfonamide serves as a valuable building block for creating analogues of albendazole and other bioactive benzimidazoles.[10][11] By reacting it with appropriate isothiocyanates followed by alkylation and cyclization, novel benzimidazole structures with the dimethylsulfonamide functionality can be synthesized and evaluated for their antiparasitic or other therapeutic activities.
Safety and Handling
Based on the available Safety Data Sheet (SDS), 3,4-diamino-N,N-dimethylbenzenesulfonamide presents several hazards that necessitate careful handling.
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area or with appropriate exhaust ventilation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid:
-
If swallowed: Rinse mouth and seek immediate medical attention.
-
If on skin: Wash off with soap and plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
Conclusion
3,4-diamino-N,N-dimethylbenzenesulfonamide is a valuable and versatile building block for organic synthesis, particularly in the construction of benzimidazole-containing compounds. Its straightforward synthesis from a nitro-amino precursor and its reactivity make it an attractive starting material for generating libraries of potential drug candidates. While there is a need for more comprehensive data on its physical properties, the available information on its synthesis, reactivity, and safety provides a solid foundation for its application in research and drug development. The insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of novel therapeutic agents.
References
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes | Download Table. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3,4-Diamino-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
-
PubMed. (2022, November 2). Rh-Catalyzed Sequential Asymmetric Hydrogenations of 3-Amino-4-Chromones Via an Unusual Dynamic Kinetic Resolution Process. Retrieved from [Link]
-
PubMed. (2003, October 15). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Retrieved from [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PubMed. (2025, June 25). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and spectrochemical study of some Albendazole derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Albendazole and its analogues. Retrieved from [Link]
-
PMC. (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, 3,4-Diamino-N,N-dimethylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents.... Retrieved from [Link]
- Google Patents. (n.d.). CN103508827A - Method of preparing amino compounds through catalytic reduction of nitro compounds.
-
Catalysis, Green Chemistry & Sustainable Energy. (n.d.). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe>3>O>4> Nanoparticles for Water Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-diamino-benzene sulfonic acid, sulfate salt. Reagents.... Retrieved from [Link]
-
PMC. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
- 6. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
